S-Glutaryldihydrolipoamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

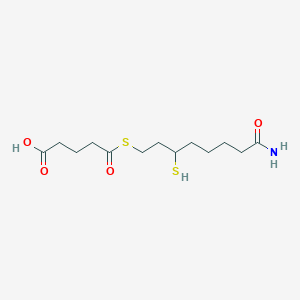

S-Glutaryldihydrolipoamide belongs to the class of organic compounds known as thia fatty acids. These are fatty acid derivatives obtained by insertion of a sulfur atom at specific positions in the chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. In humans, this compound is involved in the lysine degradation pathway.

S(8)-glutaryldihydrolipoamide is a S-substituted dihydrolipoamide. It has a role as a mouse metabolite and a human metabolite.

Applications De Recherche Scientifique

Biochemical Role and Mechanism

S-Glutaryldihydrolipoamide is primarily associated with the lysine degradation pathway. It can be synthesized from 2-oxoadipate through the action of 2-oxoglutarate dehydrogenase E1 and can also be formed from glutaryl-CoA via dihydrolipoamide succinyltransferase . This compound plays a critical role in energy metabolism, particularly in the oxidative decarboxylation of alpha-keto acids.

Applications in Metabolic Research

-

Metabolomics Studies :

- This compound has been identified as a significant metabolite in various studies related to feed efficiency in livestock. It was found to correlate with specific microbial populations in the rumen, suggesting its potential role as a biomarker for feed efficiency .

- In a study analyzing serum metabolic alterations due to infectious bursal disease virus (IBDV) in chickens, this compound was highlighted among 368 significantly altered metabolites, indicating its involvement in metabolic responses to infections .

-

Veterinary Applications :

- Research has demonstrated that this compound levels can reflect the metabolic health of livestock, particularly in assessing feed efficiency and overall animal health. Its association with specific rumen bacteria suggests that it could be used to optimize feeding strategies for improved productivity .

Case Study 1: Rumen Microbiome Analysis

In a comparative study of high and low residual feed intake (RFI) cattle, this compound was positively associated with specific genera of bacteria. The study utilized principal component analysis (PCA) to visualize metabolite differences between groups, revealing significant correlations between this metabolite and feed efficiency traits .

Case Study 2: Infectious Disease Response

A recent investigation into the metabolic changes in chickens infected with IBDV identified this compound as a key metabolite affected by the infection. The alterations in its levels were linked to disruptions in amino acid and lipid metabolism, highlighting its potential as a diagnostic marker for metabolic disorders caused by viral infections .

Table 1: Metabolite Associations with Feed Efficiency

| Metabolite | Association Type | Reference |

|---|---|---|

| This compound | Positive correlation | Liu et al., 2022 |

| Glutaric acid | Positive correlation | Liu et al., 2022 |

| 9,10-DHOME | Positive correlation | Liu et al., 2022 |

Table 2: Metabolic Changes Due to IBDV Infection

Propriétés

Formule moléculaire |

C13H23NO4S2 |

|---|---|

Poids moléculaire |

321.5 g/mol |

Nom IUPAC |

5-(8-amino-8-oxo-3-sulfanyloctyl)sulfanyl-5-oxopentanoic acid |

InChI |

InChI=1S/C13H23NO4S2/c14-11(15)5-2-1-4-10(19)8-9-20-13(18)7-3-6-12(16)17/h10,19H,1-9H2,(H2,14,15)(H,16,17) |

Clé InChI |

PWTIHZUSTBSVGF-UHFFFAOYSA-N |

SMILES canonique |

C(CCC(=O)N)CC(CCSC(=O)CCCC(=O)O)S |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.